REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][N:5]=[C:4]([NH2:7])[CH:3]=1.[NH:8](C(OC(C)(C)C)=O)[CH2:9][CH2:10][C:11](O)=[O:12]>CN(C1C=CN=CC=1)C.C(Cl)Cl>[NH2:8][CH2:9][CH2:10][C:11]([NH:7][C:4]1[CH:3]=[C:2]([CH3:1])[O:6][N:5]=1)=[O:12]
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Name
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TEA
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Quantity
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55.23 mL
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Type
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reactant
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Smiles
|
|
Name
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|
Quantity
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28.8 g
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Type
|
reactant
|
Smiles
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CC1=CC(=NO1)N
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Name
|
|
Quantity
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50 g
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Type
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reactant
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Smiles
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N(CCC(=O)O)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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9.77 g
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Type
|
catalyst
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Smiles
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CN(C)C=1C=CN=CC1
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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1750 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is stirred at room temperature for 18 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The mixture is washed with 10% citric acid (2×500 ml), saturated sodium hydrogen carbonate solution (2×500 ml) and brine (600 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic portion is dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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STIRRING
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Details
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the crude residue is stirred with iso-hexanes (750 ml) for 1 hour
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Duration
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1 h
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Type
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DISSOLUTION
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Details
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The resulting solid is dissolved in dioxane (400 ml)
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Type
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ADDITION
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Details
|
treated with 4M HCl in dioxane (350 ml)
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Type
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FILTRATION
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Details
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After 1 hour the precipitate is filtered
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Duration
|
1 h
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Type
|
WASH
|
Details
|
washed with dioxane (100 ml)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
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NCCC(=O)NC1=NOC(=C1)C
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Name
|
|
Type
|
product
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Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |